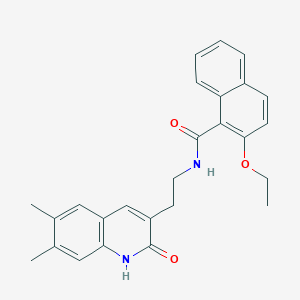

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide

Description

N-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide is a synthetic small molecule featuring a 6,7-dimethyl-2-oxo-1,2-dihydroquinolin core linked via an ethyl chain to a 2-ethoxy-1-naphthamide group.

Synthesis of analogous compounds (e.g., quinoxaline derivatives) involves condensation reactions followed by recrystallization from ethanol, as seen in related structures .

Properties

CAS No. |

851096-23-6 |

|---|---|

Molecular Formula |

C26H26N2O3 |

Molecular Weight |

414.505 |

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide |

InChI |

InChI=1S/C26H26N2O3/c1-4-31-23-10-9-18-7-5-6-8-21(18)24(23)26(30)27-12-11-19-15-20-13-16(2)17(3)14-22(20)28-25(19)29/h5-10,13-15H,4,11-12H2,1-3H3,(H,27,30)(H,28,29) |

InChI Key |

PQBQQOWUXNXBNL-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C=C(C(=C4)C)C)NC3=O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide typically involves multi-step organic reactions. One common route includes:

Formation of the Quinoline Derivative: Starting with 6,7-dimethylquinoline, the compound undergoes oxidation to form 6,7-dimethyl-2-oxo-1,2-dihydroquinoline.

Alkylation: The quinoline derivative is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.

Amidation: The final step involves the reaction of the alkylated quinoline with 2-ethoxy-1-naphthoyl chloride in the presence of a base like triethylamine to form the desired naphthamide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the quinoline moiety, converting it to a hydroxyl group.

Substitution: The ethoxy group on the naphthamide can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a catalyst or base.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Various substituted naphthamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

Pathways Involved: By affecting these targets, the compound can influence pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Core Heterocycle Variations

- Compound 3ae: Contains a quinoxaline core (2-oxo-1,2-dihydroquinoxalin-3-yl) with a diphenylpropane-dione substituent. The absence of the ethyl-naphthamide chain reduces conformational flexibility compared to the target compound .

- Compound JXC010 (): Features a 7-methoxy-2-oxo-1,2-dihydroquinolin core with a benzamide-furanmethyl group. The methoxy group at position 7 enhances electron density but reduces steric bulk compared to the dimethyl substitution in the target compound .

Side-Chain and Functional Group Differences

- Compound 3ce (): Includes an ethyl ester and phenylpropanoate group. The ester moiety increases polarity, contrasting with the ethoxy-naphthamide group in the target compound, which likely enhances lipophilicity .

- Compound 12a (): A thiazolidinone-indolinone hybrid with a p-tolylacetamide group. The rigid thiazolidinone core may restrict binding modes compared to the flexible ethyl linker in the target compound .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

†Inferred from analogous C=O stretching in quinolin/quinoxaline derivatives.

Spectroscopic and Analytical Data

- NMR Trends: The target compound’s quinolin core would exhibit deshielded aromatic protons (δ ~7.0–8.5 ppm), similar to 3ae (δ 7.11–8.26 ppm) . The ethoxy group in the naphthamide moiety would show a triplet near δ 1.4 ppm (CH₃) and a quartet near δ 3.5–4.0 ppm (OCH₂), as seen in ethyl ester derivatives like 3ce .

Elemental Analysis :

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to 3ae and 3ce, involving condensation and recrystallization steps .

- Biological Relevance: Structural analogs like JXC010 and 12a are explored for kinase inhibition and antimicrobial activity. The ethoxy-naphthamide group in the target compound may improve membrane permeability compared to ester or thiazolidinone derivatives .

Biological Activity

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline derivative linked to a naphthamide group. Its molecular formula is , with a molecular weight of approximately 370.45 g/mol. The chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C24H22N2O2 |

| Molecular Weight | 370.45 g/mol |

| IUPAC Name | N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |

| CAS Number | 851403-02-6 |

This compound exhibits its biological effects primarily through interactions with various molecular targets:

Molecular Targets:

- Enzymes: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptors: It potentially modulates receptor activity, influencing cellular signaling.

- DNA Intercalation: The quinoline moiety allows for intercalation with DNA, affecting transcription and replication processes.

Pharmacological Properties

Research indicates that compounds with similar structures to this compound exhibit various pharmacological activities:

- Anticancer Activity: Some studies have shown that derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.

- Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways.

- Neuroprotective Properties: Similar quinoline derivatives have been investigated for their potential to protect neuronal cells against oxidative stress and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

Study 1: Anticancer Activity

A study on quinoline derivatives revealed that certain compounds significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Study 2: Neuroprotection

Research indicated that related compounds could protect against neurodegenerative conditions by reducing oxidative stress markers in neuronal cell lines. The protective effects were linked to the modulation of mitochondrial function .

Study 3: Anti-inflammatory Effects

In vivo studies demonstrated that quinoline derivatives reduced inflammation in animal models of arthritis by downregulating TNF-alpha and IL-6 levels .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide, and how can reaction progress be monitored?

- Methodology : Adapt multi-step approaches from structurally related acetamide derivatives. For example, use nucleophilic substitution (e.g., coupling 2-ethoxy-1-naphthoic acid with a functionalized dihydroquinoline intermediate) under anhydrous conditions. Monitor reactions via TLC (e.g., silica gel plates, UV visualization) and characterize intermediates via -NMR and IR spectroscopy .

- Key Variables : Solvent polarity (DMF or dichloromethane), base selection (KCO vs. EtN), and temperature control (0°C to reflux) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s purity and structural integrity?

- Methodology : Combine -/-NMR to confirm substituent positions and coupling patterns. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. IR spectroscopy can identify functional groups (e.g., C=O at ~1660–1700 cm) .

- Data Interpretation : Compare spectral data to computational predictions (e.g., PubChem entries) to resolve ambiguities in substitution patterns .

Q. How do substituents like the 6,7-dimethyl and 2-ethoxy groups influence solubility and stability in aqueous vs. organic media?

- Methodology : Perform solubility assays in solvents of varying polarity (e.g., water, DMSO, ethanol). Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to track degradation products .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during the coupling of dihydroquinoline and naphthamide moieties?

- Methodology : Employ density functional theory (DFT) to model reaction pathways and identify energy barriers. Validate with LC-MS/MS to detect transient intermediates. Compare results to analogous reactions in chloroacetamide synthesis .

- Contradiction Analysis : If experimental yields contradict computational predictions, re-evaluate solvent effects or catalyst interactions using factorial design (e.g., varying temperature, catalyst loading) .

Q. How can factorial design optimize reaction parameters to maximize yield while minimizing purification steps?

- Methodology : Apply a 2 factorial design to test variables like solvent (DMF vs. THF), stoichiometry, and reaction time. Use ANOVA to identify significant factors. For example, highlights pre-experimental designs for initial screening .

- Data Integration : Correlate yield data with in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What theoretical frameworks (e.g., QSAR, molecular docking) best predict the compound’s bioactivity based on its hybrid quinoline-naphthamide structure?

- Methodology : Develop a quantitative structure-activity relationship (QSAR) model using descriptors like logP, polar surface area, and H-bonding capacity. Validate via molecular docking against target proteins (e.g., kinase enzymes) using AutoDock Vina .

- Limitations : Address discrepancies between in silico predictions and in vitro assays by refining solvation parameters or conformational sampling .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance process scale-up from milligram to gram-scale synthesis?

- Methodology : Integrate AI models trained on reaction kinetics data to predict heat/mass transfer limitations. Use COMSOL for CFD simulations of mixing efficiency in batch reactors .

- Outcome : Identify critical parameters (e.g., stirring rate, cooling profiles) to mitigate exothermic side reactions during scale-up .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.